molecular formula C19H19N3O3S B11001919 methyl 5-benzyl-2-{[3-(1H-pyrrol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate

methyl 5-benzyl-2-{[3-(1H-pyrrol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B11001919
M. Wt: 369.4 g/mol
InChI Key: UALUELAOJRWZGW-UHFFFAOYSA-N
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Description

Methyl 5-benzyl-2-{[3-(1H-pyrrol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate is a synthetic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-benzyl-2-{[3-(1H-pyrrol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate typically involves a multi-step process. The starting materials include benzyl bromide, 2-aminothiazole, and 1H-pyrrole-1-propanoic acid. The synthesis can be summarized as follows:

    Formation of 5-benzyl-2-aminothiazole: Benzyl bromide reacts with 2-aminothiazole in the presence of a base such as potassium carbonate to form 5-benzyl-2-aminothiazole.

    Acylation: 5-benzyl-2-aminothiazole is then acylated with 1H-pyrrole-1-propanoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the intermediate compound.

    Esterification: The intermediate compound is esterified with methanol in the presence of an acid catalyst such as sulfuric acid to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-benzyl-2-{[3-(1H-pyrrol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and thiazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole and pyrrole rings.

    Reduction: Reduced forms of the carbonyl groups.

    Substitution: Substituted thiazole and pyrrole derivatives.

Scientific Research Applications

Methyl 5-benzyl-2-{[3-(1H-pyrrol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 5-benzyl-2-{[3-(1H-pyrrol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-benzyl-2-aminothiazole-4-carboxylate
  • Methyl 5-benzyl-2-{[3-(1H-pyrrol-1-yl)propanoyl]amino}-1,3-oxazole-4-carboxylate
  • Methyl 5-benzyl-2-{[3-(1H-pyrrol-1-yl)propanoyl]amino}-1,3-imidazole-4-carboxylate

Uniqueness

Methyl 5-benzyl-2-{[3-(1H-pyrrol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate is unique due to the presence of both thiazole and pyrrole rings in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H19N3O3S

Molecular Weight

369.4 g/mol

IUPAC Name

methyl 5-benzyl-2-(3-pyrrol-1-ylpropanoylamino)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C19H19N3O3S/c1-25-18(24)17-15(13-14-7-3-2-4-8-14)26-19(21-17)20-16(23)9-12-22-10-5-6-11-22/h2-8,10-11H,9,12-13H2,1H3,(H,20,21,23)

InChI Key

UALUELAOJRWZGW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC(=N1)NC(=O)CCN2C=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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